

Lamivudine salicylate CAS number and chemical structure

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Compound of Interest

Compound Name: *Lamivudine salicylate*

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A Technical Guide to Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and analysis of **lamivudine salicylate**, a key active pharmaceutical ingredient (API) intermediate.

Chemical Identity and Properties

Lamivudine salicylate is the salicylate salt of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The salt formation aids in the purification and isolation of the lamivudine diastereomer.[\[1\]](#)[\[2\]](#)

Chemical Structure

Below is the chemical structure of **lamivudine salicylate**, which consists of the lamivudine molecule and a salicylic acid counter-ion.

Caption: Chemical Structure of **Lamivudine Salicylate**

Physicochemical and Pharmacokinetic Properties

The key quantitative data for **lamivudine salicylate** and the active moiety, lamivudine, are summarized in the tables below for easy reference and comparison.

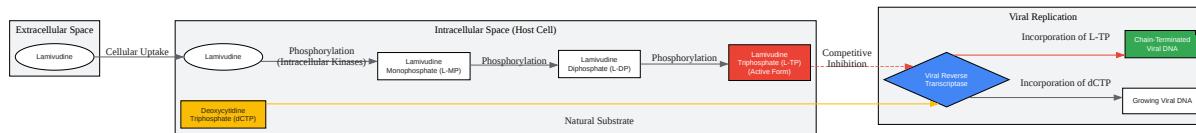
Identifier	Value	Reference
CAS Number	173522-96-8	[3] [4] [5]
Molecular Formula	C15H17N3O6S	[4]
Molecular Weight	367.38 g/mol	[4] [5]
Appearance	White to off-white or light yellow powder	[6] [7]
Melting Point	138-143 °C	[6]
Assay Purity	≥99.00%	[6]
Pharmacokinetic Parameter (Lamivudine)	Value (in Adults)	Reference
Bioavailability	Approximately 82%	[8] [9] [10]
Time to Maximum Concentration (T _{max})	0.5 - 1.5 hours	[8] [9] [10]
Plasma Half-life	5 - 7 hours	[11]
Intracellular Half-life (HIV-infected cells)	Up to 15.5 hours	[8]
Intracellular Half-life (HBV-infected cells)	Up to 19 hours	[8]

Mechanism of Action

Lamivudine is an analogue of cytidine and functions as a nucleoside reverse transcriptase inhibitor (NRTI).[\[11\]](#) It is effective against both Human Immunodeficiency Virus (HIV) types 1 and 2, as well as Hepatitis B Virus (HBV).[\[3\]](#)[\[12\]](#)[\[11\]](#)[\[13\]](#) The mechanism involves intracellular phosphorylation to its active triphosphate metabolite, which then competitively inhibits the viral reverse transcriptase and is incorporated into the viral DNA, leading to chain termination.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[14\]](#)

Signaling Pathway of Lamivudine Activation and Action

The following diagram illustrates the intracellular conversion of lamivudine to its active form and its subsequent inhibitory effect on viral DNA synthesis.



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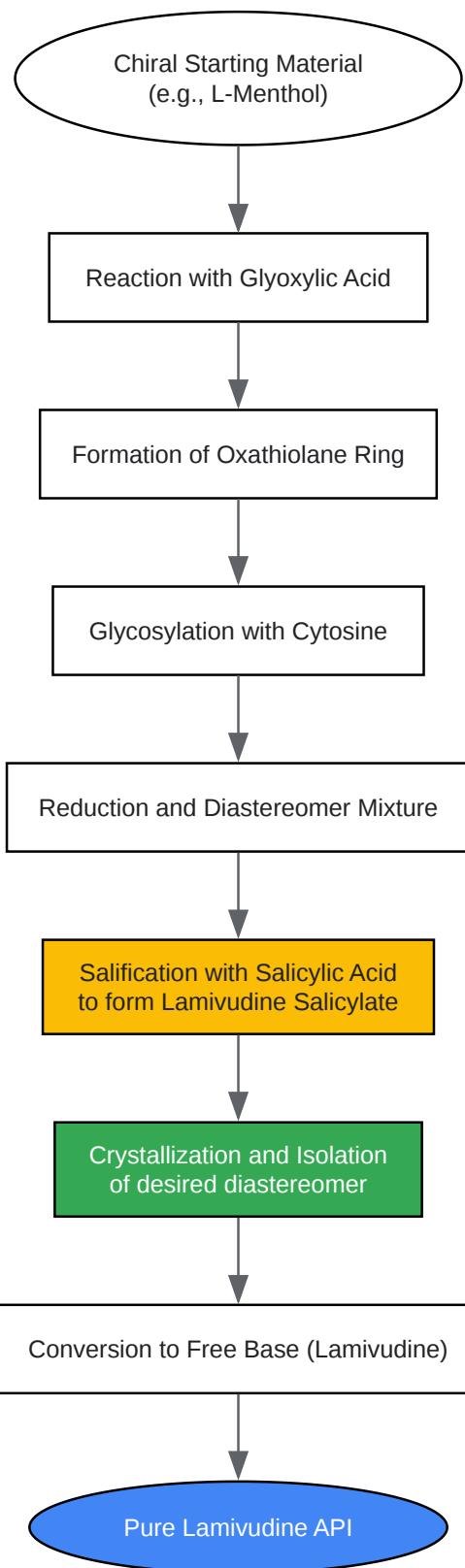
Caption: Intracellular activation of lamivudine and inhibition of reverse transcriptase.

Synthesis and Experimental Protocols

The synthesis of lamivudine often involves the use of a chiral auxiliary, such as L-menthol, to achieve the desired diastereoselectivity.^[1] **Lamivudine salicylate** is formed as an intermediate to facilitate the purification and isolation of the correct stereoisomer.^[1]

General Synthesis Workflow

The following diagram outlines a high-level workflow for the synthesis of lamivudine, including the formation and subsequent conversion of the salicylate salt.

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Caption: High-level workflow for the diastereoselective synthesis of lamivudine.

Experimental Protocol: Conversion of Lamivudine Salicylate to Lamivudine

This protocol is based on a patented method for preparing lamivudine from its salicylate salt.
[15]

Objective: To obtain pure lamivudine free base from **lamivudine salicylate**.

Materials:

- **Lamivudine salicylate** (38.5 g, 0.1 mol)
- Absolute ethanol (320 ml)
- Triethylamine (15.15 g, 0.15 mol)
- Ethyl acetate (300 ml for extraction, 100 ml for washing)

Procedure:

- Combine **lamivudine salicylate**, absolute ethanol, and triethylamine in a suitable reaction vessel.
- Heat the mixture to 50 °C.
- Maintain the reaction at 50 °C for 1 hour to ensure complete recrystallization.
- Distill off the solvent under reduced pressure.
- Add 300 ml of ethyl acetate to the residue.
- Cool the mixture to 10 °C and stir for 1 hour.
- Filter the resulting solid.
- Wash the collected solid twice with 100 ml of ethyl acetate.
- Dry the product to yield pure lamivudine as a white powder.

Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the analysis of lamivudine and related substances, which can be adapted for **lamivudine salicylate**.[\[16\]](#)

Objective: To determine the purity and quantify related substances of lamivudine API.

Chromatographic Conditions:

- Column: Inertsil BDS 3V C18 (5 μ m, 150mm \times 4.6mm) or equivalent.
- Mobile Phase: A mixture of 0.01M 1-octane sulfonic acid and methanol (50:50 v/v), with the pH adjusted to 2.6.
- Flow Rate: 1.0 ml/min.
- Detector: UV detector.
- Run Time: 15 minutes.

Standard and Sample Preparation:

- Diluent: A suitable mixture, often the mobile phase itself.
- Standard Solution: Prepare a standard solution of known concentration of USP Lamivudine Reference Standard in the diluent.
- Sample Solution: Prepare a sample solution of **lamivudine salicylate** in the diluent to achieve a similar concentration to the standard solution.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas.

- Calculate the percentage purity or the amount of related substances based on the peak areas relative to the standard. The use of a Relative Response Factor (RRF) is necessary for accurate quantification of impurities.[\[16\]](#)

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